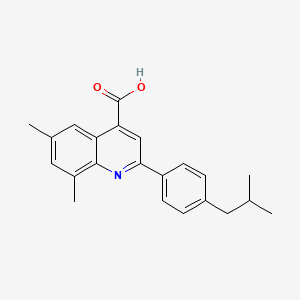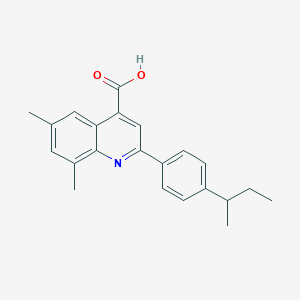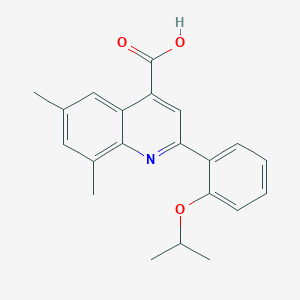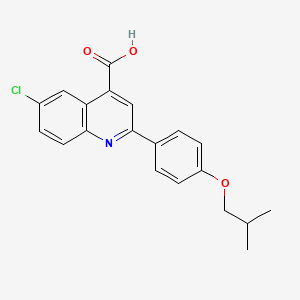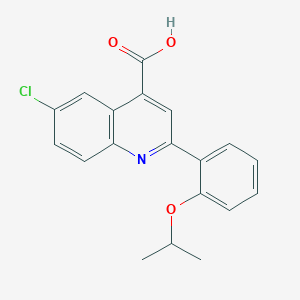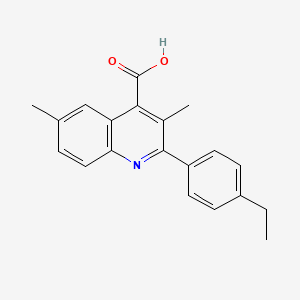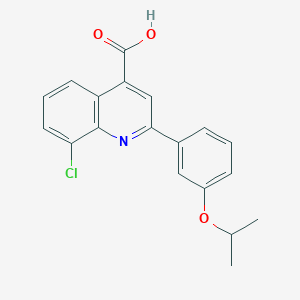![molecular formula C15H19N3OS B1326639 4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 861452-32-6](/img/structure/B1326639.png)
4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C15H19N3OS and a molecular weight of 289.4 . It is used for proteomics research .
Synthesis Analysis
The synthesis of 1,2,4-triazoles, including “4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol”, involves the oxidative cyclization of the appropriate 1 . More specific synthesis methods or reactions involving this compound are not found in the available literature.Molecular Structure Analysis
The molecular structure of “4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol” can be represented by the SMILES notation: CC1=CC(=C(C=C1)OC©C2=NNC(=S)N2CC=C)C . This notation describes the structure of the molecule in terms of the atoms present and their connectivity.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol” include a molecular weight of 289.4 and a molecular formula of C15H19N3OS . Additional physical and chemical properties are not specified in the available literature.Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
1,2,4-Triazole derivatives have been shown to possess significant antibacterial properties. They have been tested against various bacterial strains such as Escherichia coli, Bacillus subtilis, Salmonella enteritidis, and Staphylococcus aureus .
Antifungal Activity
These compounds also exhibit antifungal effects and have been evaluated against fungi like Aspergillus niger and Candida albicans. The antifungal activity is attributed to the ability of 1,2,4-triazole derivatives to interfere with the synthesis of fungal cell membrane components .
Anticancer Properties
Some 1,2,4-triazole derivatives have been designed and synthesized with the aim of evaluating their anticancer activity. These compounds are being explored for their potential to act as therapeutic agents against various forms of cancer .
Antitubercular Agents
There is ongoing research into the use of 1,2,4-triazole derivatives as potential antituberculosis substances. Their molecular and crystal structures are being studied to understand their efficacy against tuberculosis .
Aromatase Inhibition
1,2,4-Triazole derivatives have been designed based on the chemical structures of known aromatase inhibitors like Letrozole and Anastrozole. Aromatase is an enzyme involved in estrogen biosynthesis and is a therapeutic target in hormone-related cancers .
Pharmacological Applications
Triazoles and their derivatives are known for a wide range of pharmacological activities including analgesic, anti-inflammatory, antidepressant, antiviral activities, and more. Their structural properties allow them to interact effectively with biological receptors .
Material Sciences
Due to their unique structure and properties, 1,2,4-triazoles find applications in material sciences. They can be used in the development of new materials with specific desired properties .
Organic Catalysts
These compounds can operate as organic catalysts due to their ability to form hydrogen bonds and dipole interactions. This makes them valuable in various chemical synthesis processes .
MDPI - Synthesis, Antibacterial and Antifungal Activity BMC Chemistry - Design, synthesis and evaluation MDPI - New Application of 1,2,4-Triazole Derivatives IMIST - Various synthesis and therapeutic JETIR - A review on ‘Triazoles’: their chemistry Springer - Strategies for synthesis of 1,2,4-triazole-containing
Safety and Hazards
Zukünftige Richtungen
The future directions for “4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol” and similar compounds could involve further exploration of their potential as antiviral and anti-infective drugs . Additionally, their role in chemopreventive and chemotherapeutic effects on cancer could be further investigated .
Eigenschaften
IUPAC Name |
3-[1-(2,4-dimethylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-5-8-18-14(16-17-15(18)20)12(4)19-13-7-6-10(2)9-11(13)3/h5-7,9,12H,1,8H2,2-4H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQYETXTCVTUKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C2=NNC(=S)N2CC=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1326559.png)

